Talniflumate Talniflumate Talniflumate, is an anti-inflammatory molecule studied and used as a mucin regulator in the treatment of cystic fibrosis, chronic obstructive pulmonary disease (COPD) and asthma. In addition, it is used in inflammatory conditions such as rheumatoid arthritis. Phase I trials with talniflumate for the treatment of cystic fibrosis and COPD were completed in August 2001, and phase II trials were performed in Ireland for the treatment of cystic fibrosis but this research has now been discontinued. Talniflumate has been approved for approximately 20 years in Argentina other countries (excluding the United States, Europe, and Japan).
2-[3-(trifluoromethyl)anilino]-3-pyridinecarboxylic acid (3-oxo-1H-isobenzofuran-1-yl) ester is a member of benzofurans.
Brand Name: Vulcanchem
CAS No.: 66898-62-2
VCID: VC0544492
InChI: InChI=1S/C21H13F3N2O4/c22-21(23,24)12-5-3-6-13(11-12)26-17-16(9-4-10-25-17)19(28)30-20-15-8-2-1-7-14(15)18(27)29-20/h1-11,20H,(H,25,26)
SMILES: C1=CC=C2C(=C1)C(OC2=O)OC(=O)C3=C(N=CC=C3)NC4=CC=CC(=C4)C(F)(F)F
Molecular Formula: C21H13F3N2O4
Molecular Weight: 414.3 g/mol

Talniflumate

CAS No.: 66898-62-2

Inhibitors

VCID: VC0544492

Molecular Formula: C21H13F3N2O4

Molecular Weight: 414.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Talniflumate - 66898-62-2

CAS No. 66898-62-2
Product Name Talniflumate
Molecular Formula C21H13F3N2O4
Molecular Weight 414.3 g/mol
IUPAC Name (3-oxo-1H-2-benzofuran-1-yl) 2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylate
Standard InChI InChI=1S/C21H13F3N2O4/c22-21(23,24)12-5-3-6-13(11-12)26-17-16(9-4-10-25-17)19(28)30-20-15-8-2-1-7-14(15)18(27)29-20/h1-11,20H,(H,25,26)
Standard InChIKey ANMLJLFWUCQGKZ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(OC2=O)OC(=O)C3=C(N=CC=C3)NC4=CC=CC(=C4)C(F)(F)F
Canonical SMILES C1=CC=C2C(=C1)C(OC2=O)OC(=O)C3=C(N=CC=C3)NC4=CC=CC(=C4)C(F)(F)F
Appearance Solid powder
Boiling Point 454
Melting Point 177
Description Talniflumate, is an anti-inflammatory molecule studied and used as a mucin regulator in the treatment of cystic fibrosis, chronic obstructive pulmonary disease (COPD) and asthma. In addition, it is used in inflammatory conditions such as rheumatoid arthritis. Phase I trials with talniflumate for the treatment of cystic fibrosis and COPD were completed in August 2001, and phase II trials were performed in Ireland for the treatment of cystic fibrosis but this research has now been discontinued. Talniflumate has been approved for approximately 20 years in Argentina other countries (excluding the United States, Europe, and Japan).
2-[3-(trifluoromethyl)anilino]-3-pyridinecarboxylic acid (3-oxo-1H-isobenzofuran-1-yl) ester is a member of benzofurans.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Talniflumate
Reference 1: Kim Y, Yim S, Kim BH, Lee S. Pharmacokinetic comparison of two formulations of talniflumate 370 mg tablets in healthy Korean volunteers
. Int J Clin Pharmacol Ther. 2017 Jan;55(1):102-108. doi: 10.5414/CP202707. PubMed PMID: 27879193.
2: Rao CV, Janakiram NB, Madka V, Kumar G, Scott EJ, Pathuri G, Bryant T, Kutche H, Zhang Y, Biddick L, Gali H, Zhao YD, Lightfoot S, Mohammed A. Small-Molecule Inhibition of GCNT3 Disrupts Mucin Biosynthesis and Malignant Cellular Behaviors in Pancreatic Cancer. Cancer Res. 2016 Apr 1;76(7):1965-74. doi: 10.1158/0008-5472.CAN-15-2820. Epub 2016 Feb 15. PubMed PMID: 26880801.
3: Kang HA, Lee SM, Park C, Kim DS. Prevalence and predictors of non-steroidal anti-inflammatory drug/analgesic therapeutic duplication in the South Korean ambulatory care setting. Eur J Clin Pharmacol. 2016 Jan;72(1):109-16. PubMed PMID: 26490355.
4: Kim E, Kang W. Contribution of pH to systemic exposure of niflumic acid following oral administration of talniflumate. Eur J Clin Pharmacol. 2011 Apr;67(4):425-428. doi: 10.1007/s00228-010-0980-5. Epub 2011 Feb 17. PubMed PMID: 21327911.
5: Kang W, Kim K. Determination of talniflumate and niflumic acid in human plasma by liquid chromatography-tandem mass spectrometry. Anal Sci. 2009 Apr;25(4):571-4. PubMed PMID: 19359802.
6: Park EJ, Na DH, Shin YH, Lee KC. Liquid chromatography-mass spectrometric method for the sensitive determination of niflumic acid in human plasma and its application to pharmacokinetic study of talniflumate tablet. J Chromatogr B Analyt Technol Biomed Life Sci. 2008 Dec 15;876(2):159-62. doi: 10.1016/j.jchromb.2008.10.010. Epub 2008 Oct 14. PubMed PMID: 19010744.
7: Kang W, Kim K, Kim EY, Kwon KI, Bang JS, Yoon YR. Effect of food on systemic exposure to niflumic acid following postprandial administration of talniflumate. Eur J Clin Pharmacol. 2008 Oct;64(10):1027-30. doi: 10.1007/s00228-008-0524-4. Epub 2008 Jul 8. PubMed PMID: 18607579.
8: Walker NM, Simpson JE, Levitt RC, Boyle KT, Clarke LL. Talniflumate increases survival in a cystic fibrosis mouse model of distal intestinal obstructive syndrome. J Pharmacol Exp Ther. 2006 Apr;317(1):275-83. Epub 2005 Dec 14. PubMed PMID: 16354791.
9: Jung YS, Kim MK, Um YJ, Park HS, Lee EW, Kang JW. The effects on postoperative oral surgery pain by varying NSAID administration times: comparison on effect of preemptive analgesia. Oral Surg Oral Med Oral Pathol Oral Radiol Endod. 2005 Nov;100(5):559-63. PubMed PMID: 16243240.
10: Lee HW, Won KJ, Cho SH, Ha YH, Park WS, Yim HT, Baek M, Rew JH, Yoon SH, Yim SV, Chung JH, Lee KT. Quantitation of niflumic acid in human plasma by high-performance liquid chromatography with ultraviolet absorbance detection and its application to a bioequivalence study of talniflumate tablets. J Chromatogr B Analyt Technol Biomed Life Sci. 2005 Jul 25;821(2):215-20. PubMed PMID: 15921965.
11: Jang DJ, Park JS, Ko HR, Jee JP, Kim JK, Kim ST, Kim CK. Simultaneous determination of niflumic acid and its prodrug, talniflumate in human plasma by high performance liquid chromatography. Biomed Chromatogr. 2005 Jan;19(1):32-5. PubMed PMID: 15470687.
12: Knight D. Talniflumate (Genaera). Curr Opin Investig Drugs. 2004 May;5(5):557-62. Review. PubMed PMID: 15202731.
13: Choi NK, Kim Y, Lee SM, Park BJ. Nonsteroidal Anti-inflammatory Drugs Utilization Patterns among the Elderly with Osteoarthritis at Primary Ambulatory Care Units in Busan Metropolitan City, Korea. J Prev Med Public Health. 2004 May;37(2):150-6. PubMed PMID: 25178446.
14: Donnelly LE, Rogers DF. Therapy for chronic obstructive pulmonary disease in the 21st century. Drugs. 2003;63(19):1973-98. Review. PubMed PMID: 12962514.
15: Los M, Boned JE, Piccinali C. [New esters of substituted anilinonicotinic and phenylanthranilic acids]. Farmaco Sci. 1981 May;36(5):372-85. Spanish. PubMed PMID: 7238853.
PubChem Compound 48229
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator